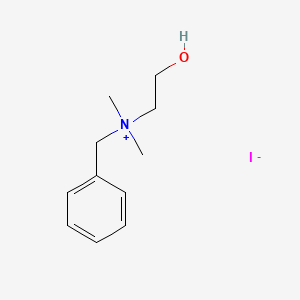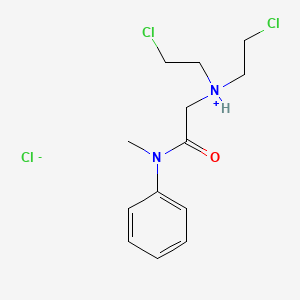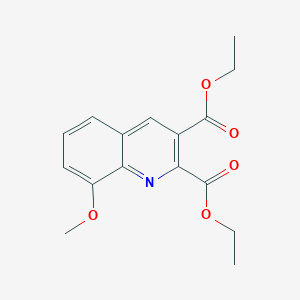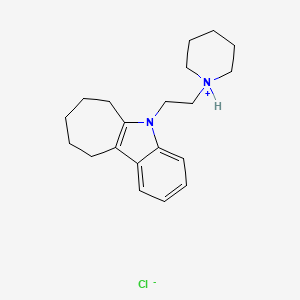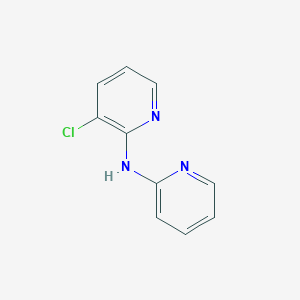
(2-Pyridyl)(3-chloro-2-pyridyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Pyridyl)(3-chloro-2-pyridyl)amine is an organic compound that features two pyridine rings, one of which is substituted with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridyl)(3-chloro-2-pyridyl)amine typically involves the coupling of 2-chloropyridine with 2-aminopyridine. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-Pyridyl)(3-chloro-2-pyridyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
科学的研究の応用
(2-Pyridyl)(3-chloro-2-pyridyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of (2-Pyridyl)(3-chloro-2-pyridyl)amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include the inhibition of enzyme activity or the modulation of receptor functions.
類似化合物との比較
Similar Compounds
2-Aminopyridine: A precursor in the synthesis of (2-Pyridyl)(3-chloro-2-pyridyl)amine.
2-Chloropyridine: Another precursor used in the synthesis.
N-(Pyridin-2-yl)amides: Compounds with similar structural features and applications.
Uniqueness
This compound is unique due to the presence of both a pyridine ring and a chlorine substituent, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound in various chemical reactions and applications.
特性
分子式 |
C10H8ClN3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
3-chloro-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-3-7-13-10(8)14-9-5-1-2-6-12-9/h1-7H,(H,12,13,14) |
InChIキー |
WUWSPBABZWEHQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NC2=C(C=CC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


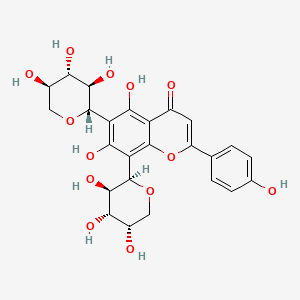
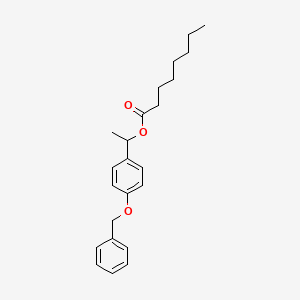
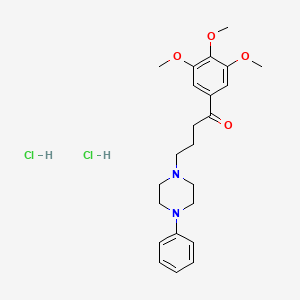
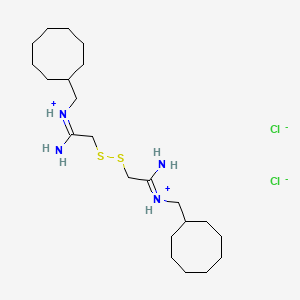
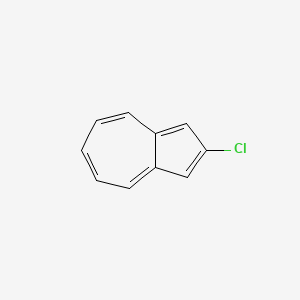
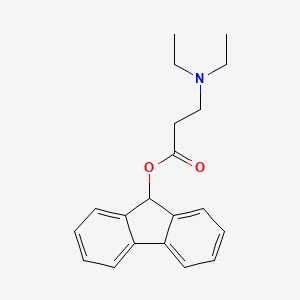

![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
